N'-(4-methylphenyl)-N-[2-[4-(prop-2-enylcarbamothioyl)piperazin-1-yl]ethyl]oxamide
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Overview
Description
N’-(4-methylphenyl)-N-[2-[4-(prop-2-enylcarbamothioyl)piperazin-1-yl]ethyl]oxamide is a complex organic compound that belongs to the class of oxamides. These compounds are characterized by the presence of an oxamide group, which is a functional group consisting of two amide groups connected by a carbonyl group. This particular compound features additional functional groups, including a piperazine ring and a thioamide group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-methylphenyl)-N-[2-[4-(prop-2-enylcarbamothioyl)piperazin-1-yl]ethyl]oxamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the piperazine derivative, followed by the introduction of the thioamide group and finally the oxamide group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, efficiency, and safety. This might include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(4-methylphenyl)-N-[2-[4-(prop-2-enylcarbamothioyl)piperazin-1-yl]ethyl]oxamide can undergo various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxamide group can be reduced to form amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioamide group can yield sulfoxides, while reduction of the oxamide group can produce primary or secondary amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving piperazine derivatives.
Medicine: Potential therapeutic applications due to its unique functional groups.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-(4-methylphenyl)-N-[2-[4-(prop-2-enylcarbamothioyl)piperazin-1-yl]ethyl]oxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The piperazine ring and thioamide group could play key roles in these interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
N’-(4-methylphenyl)-N-[2-[4-(prop-2-enylcarbamothioyl)piperazin-1-yl]ethyl]oxamide: Unique due to the combination of oxamide, piperazine, and thioamide groups.
N’-(4-methylphenyl)-N-[2-[4-(carbamothioyl)piperazin-1-yl]ethyl]oxamide: Lacks the prop-2-enyl group.
N’-(4-methylphenyl)-N-[2-[4-(prop-2-enylcarbamothioyl)piperazin-1-yl]ethyl]acetamide: Contains an acetamide group instead of an oxamide group.
Uniqueness
The uniqueness of N’-(4-methylphenyl)-N-[2-[4-(prop-2-enylcarbamothioyl)piperazin-1-yl]ethyl]oxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N'-(4-methylphenyl)-N-[2-[4-(prop-2-enylcarbamothioyl)piperazin-1-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O2S/c1-3-8-21-19(27)24-13-11-23(12-14-24)10-9-20-17(25)18(26)22-16-6-4-15(2)5-7-16/h3-7H,1,8-14H2,2H3,(H,20,25)(H,21,27)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDALAIGMOOBEDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C(=S)NCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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